Cas no 915071-41-9 (1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride)

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride is a synthetic biguanide derivative with applications in pharmaceutical and chemical research. Its structure features a chloro-fluorophenyl group, enhancing its reactivity and potential as an intermediate in medicinal chemistry. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is particularly valued for its role in the synthesis of biologically active molecules, including antimicrobial and antidiabetic agents. Its well-defined chemical properties and high purity make it suitable for precise experimental work. Researchers utilize it for developing novel therapeutic compounds, leveraging its consistent performance and compatibility with various reaction conditions.
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride structure
915071-41-9 structure
Product Name:1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
CAS No:915071-41-9
MF:C8H10Cl2FN5
MW:266.102901935577
CID:3031922
PubChem ID:2729954
Update Time:2025-05-23

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-氯-4-氟苯基)双胍 盐酸盐
    • 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
    • 4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-fluorobenzene hydrochloride
    • 1-(3-Chloro-4-fluorophenyl)biguanide HCl
    • 1-carbamimidamido-N-(3-chloro-4-fluorophenyl)methanimidamide hydrochloride
    • 2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
    • Z57057751
    • 1-(3-Chloro-4-fluorophenyl)b
    • MFCD00126332
    • 4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-fluorobenzenehydrochloride
    • CCG-55072
    • SR-01000644120-1
    • JS-152C
    • 35754-28-0
    • SCHEMBL16701793
    • N-(3-chloro-4-fluorophenyl)imidodicarbonimidic diamide hydrochloride
    • CS-0235020
    • 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride, 97%
    • EN300-15182
    • 915071-41-9
    • AKOS005073079
    • N-(3-chloro-4-fluorophenyl)-Imidodicarbonimidic diamide,hydrochloride (1:1)
    • 100-330-6
    • 621-787-2
    • QLB07141
    • Inchi: 1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
    • InChI Key: DLLQSZUCBVOQDX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)/N=C(\N)/N=C(\N)/N)F.Cl

Computed Properties

  • Exact Mass: 265.0297289g/mol
  • Monoisotopic Mass: 265.0297289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103

Experimental Properties

  • Melting Point: 209-213 °C(lit.)

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride Pricemore >>

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Additional information on 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride

1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride: A Comprehensive Overview

The compound 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride (CAS No: 915071-41-9) is a highly specialized chemical entity with significant applications in various scientific and industrial domains. This compound has garnered attention due to its unique structural properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the details of its structure, synthesis, properties, and the latest research findings that highlight its significance in contemporary scientific advancements.

The molecular structure of 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride is characterized by a biguanide group attached to a chloro-fluoro-substituted phenyl ring. The presence of both chlorine and fluorine substituents on the aromatic ring imparts unique electronic and steric properties to the molecule. These properties make it an interesting candidate for various chemical reactions and applications. Recent studies have explored its role as a precursor in the synthesis of advanced materials, where its reactivity and stability play pivotal roles.

One of the key areas of research involving this compound is its application in drug discovery. The biguanide moiety is known for its biological activity, particularly in anti-diabetic medications such as metformin. Researchers have been investigating whether 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride can serve as a lead compound for developing new therapeutic agents with enhanced efficacy and reduced side effects. Preliminary findings suggest that the compound exhibits promising pharmacokinetic properties, making it a viable candidate for further exploration in preclinical studies.

In addition to its pharmaceutical applications, 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride has also been studied for its potential use in agrochemicals. Its ability to act as a fungicide or insecticide has been explored in recent agricultural research. The compound's stability under varying environmental conditions and its low toxicity profile make it an attractive option for sustainable agricultural practices.

The synthesis of 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient synthetic routes that minimize waste and optimize resource utilization. These advancements not only enhance the scalability of production but also align with current trends toward green chemistry practices.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride with greater accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's electronic structure, which has facilitated the design of novel derivatives with improved functionality.

In conclusion, 1-(3-Chloro-4-Fluorophenyl)Biguanide Hydrochloride (CAS No: 915071-41-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent research breakthroughs, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing scientific innovation.

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